Macrocarpal C

Übersicht

Beschreibung

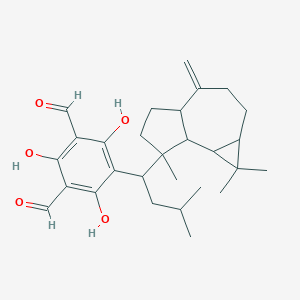

Macrocarpal C belongs to the class of organic compounds known as 5,10-cycloaromadendrane sesquiterpenoids . These are aromadendrane sesquiterpenoids that arise from the C5-C10 cyclization of the aromadendrane skeleton . It is found in Eucalyptus globulus leaves and is its main antifungal .

Synthesis Analysis

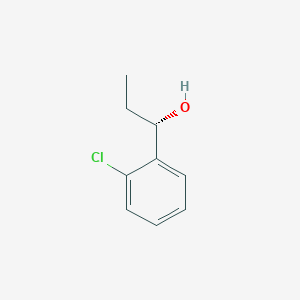

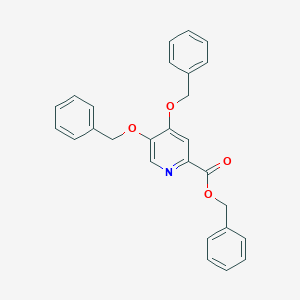

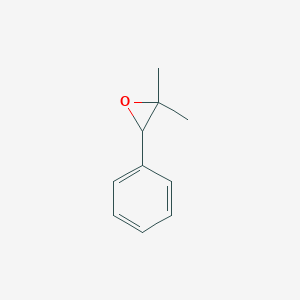

The first stereoselective total synthesis of Macrocarpal C was achieved via a coupling reaction of a silyl dienol ether with a novel hexasubstituted benzene chromium tricarbonyl complex as an optically active benzyl cation equivalent .

Molecular Structure Analysis

The structures of Macrocarpal C were identified by ESI-MS, 1H NMR, 13C NMR, and 2D NMR .

Chemical Reactions Analysis

The stereoselective total synthesis of Macrocarpal C involved a coupling reaction of a silyl dienol ether with a novel hexasubstituted benzene chromium tricarbonyl complex .

Wissenschaftliche Forschungsanwendungen

Macrocarpal C: A Comprehensive Analysis of Scientific Research Applications

Antifungal Activity: Macrocarpal C has been identified as a major antifungal component, particularly effective against Trichophyton mentagrophytes, which can cause tinea pedis (athlete’s foot). The compound’s mode of action includes disrupting fungal membrane permeability, inducing reactive oxygen species (ROS) production, and triggering DNA fragmentation leading to apoptosis .

Antibacterial Activity: Apart from its antifungal properties, Macrocarpal C also exhibits antibacterial activity. This makes it a potential candidate for treating bacterial infections or as a preservative in products susceptible to bacterial contamination .

HIV-RTase Inhibition: Macrocarpal C shows inhibitory activity against HIV-RTase (HIV Reverse Transcriptase), which is crucial for the replication of HIV. This suggests potential applications in antiretroviral therapies .

Aldose Reductase Inhibition: The compound has been found to inhibit aldose reductase, an enzyme involved in the diabetic complications. Therefore, Macrocarpal C could be explored for its benefits in managing or preventing diabetic complications .

Glucosyltransferase Inhibition: Macrocarpal C also inhibits glucosyltransferase, an enzyme linked with dental caries. This points to its potential use in dental care products to prevent tooth decay .

Antioxidant Properties: The ability of Macrocarpal C to induce ROS production suggests that it may also have antioxidant properties, which could be beneficial in skincare products or dietary supplements to combat oxidative stress .

Eigenschaften

IUPAC Name |

5-[(1R)-1-[(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O5/c1-14(2)11-20(21-25(32)17(12-29)24(31)18(13-30)26(21)33)28(6)10-9-16-15(3)7-8-19-23(22(16)28)27(19,4)5/h12-14,16,19-20,22-23,31-33H,3,7-11H2,1-2,4-6H3/t16-,19+,20-,22+,23+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWHEHWXBLPFER-HUCVFKCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC3C2C4C(C4(C)C)CCC3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CC[C@@H]3[C@@H]2[C@H]4[C@H](C4(C)C)CCC3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162107 | |

| Record name | Macrocarpal C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Macrocarpal C | |

CAS RN |

142628-53-3 | |

| Record name | Macrocarpal C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142628-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macrocarpal C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142628533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Macrocarpal C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

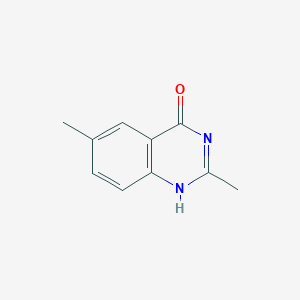

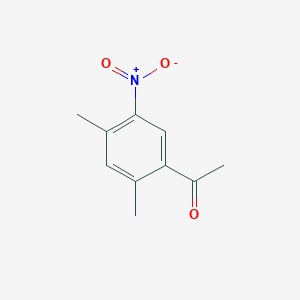

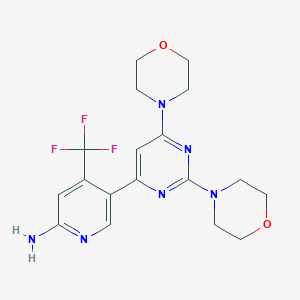

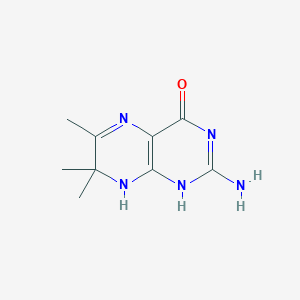

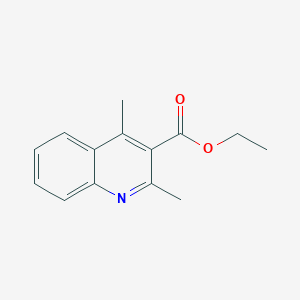

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of Macrocarpal C?

A1: Macrocarpal C has been identified as a dipeptidyl peptidase 4 (DPP-4) inhibitor. DPP-4 inhibitors are used in the treatment of type 2 diabetes. [] Macrocarpal C also exhibits antifungal activity, specifically against dermatophytes. [, , ]

Q2: How does Macrocarpal C inhibit DPP-4?

A2: While the specific mechanism of action is not fully elucidated in the provided research, [] suggests that Macrocarpal C might exert its inhibitory effect in an aggregated form.

Q3: Has the structure of Macrocarpal C been confirmed through synthesis?

A3: Yes, the first stereoselective total synthesis of Macrocarpal C was achieved, confirming its structure and clarifying its identity in relation to Macrocarpal G. [, , ] This synthesis utilized a novel coupling reaction involving a silyl dienol ether and an optically active hexasubstituted benzene chromium tricarbonyl complex. [, ]

Q4: Are there any known natural sources of Macrocarpal C?

A4: Macrocarpal C has been isolated from several Eucalyptus species, including Eucalyptus globulus. [, , , ]

Q5: What is the relationship between Macrocarpals A, B, and C?

A5: Macrocarpals A, B, and C are structurally related compounds found in Eucalyptus species. [] Macrocarpal C can be semisynthesized from either Macrocarpal A or B through selective dehydration. []

Q6: Are there any commercial applications of Macrocarpal C?

A6: Macrocarpal C, along with Macrocarpals A and B, has been explored as an active ingredient in chewing gum formulations. [] This application aims to leverage the potential health benefits of these compounds.

Q7: Does Macrocarpal C have antifungal properties?

A7: Yes, Macrocarpal C has demonstrated antifungal activity against dermatophytes like Trichophyton mentagrophytes, Trichophyton rubrum, and Paecilomyces variotii. [] Studies suggest that its antifungal mode of action involves interactions with the fungal cell membrane. []

Q8: Is there research on the structure-activity relationship of Macrocarpal C?

A8: While the provided abstracts do not delve into specific SAR studies, the semisynthesis of Macrocarpal C and its analogs [] suggests that modifications to the macrocarpal structure are possible. Further research is needed to understand the impact of such modifications on activity and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B177697.png)

![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)